Methyl 2-amino-2-(4-hydroxyphenyl)acetate
Overview
Description
Methyl 2-amino-2-(4-hydroxyphenyl)acetate is a chemical compound that is part of a broader class of compounds characterized by the presence of an amino group and a hydroxyphenyl group attached to an acetate structure. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their properties, which can be used to infer potential characteristics and behaviors of Methyl 2-amino-2-(4-hydroxyphenyl)acetate.
Synthesis Analysis
The synthesis of related compounds often involves the reaction of amino phenols with various acyl chlorides or esters. For instance, substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides were synthesized from amino nitrophenols and the corresponding sulfonyl amino acetyl chloride derivative . Similarly, the synthesis of methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate involved the reaction of 2-(2H-tetrazol-5-yl)phenol with methyl 2-bromoacetate . These methods suggest that Methyl 2-amino-2-(4-hydroxyphenyl)acetate could potentially be synthesized through a nucleophilic substitution reaction involving an appropriate hydroxyphenylamine and an acyl chloride or ester.
Molecular Structure Analysis
The molecular structure of compounds similar to Methyl 2-amino-2-(4-hydroxyphenyl)acetate has been determined using techniques such as X-ray crystallography. For example, the molecular structure of certain substituted N-(2-hydroxyphenyl)acetamides was elucidated, revealing the presence of intra- and intermolecular hydrogen bonds . Another study reported the crystal structure of a compound with a methoxyimino and phenoxy methyl phenyl acetate structure, which showed interactions via hydrogen bonding to form dimers . These findings suggest that Methyl 2-amino-2-(4-hydroxyphenyl)acetate may also exhibit hydrogen bonding, which could influence its crystal packing and stability.
Chemical Reactions Analysis
The chemical reactions involving compounds with structures similar to Methyl 2-amino-2-(4-hydroxyphenyl)acetate often include the formation of hydrogen bonds and the interaction with other molecules. For instance, the substituted N-(2-hydroxyphenyl)acetamides showed evidence of hydrogen bond formation in solution . The crystal structure of another related compound demonstrated weak intermolecular interactions contributing to its crystal packing . These observations suggest that Methyl 2-amino-2-(4-hydroxyphenyl)acetate may also participate in various chemical reactions that involve hydrogen bonding and other non-covalent interactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to Methyl 2-amino-2-(4-hydroxyphenyl)acetate can be inferred from spectroscopic data. Compounds in this class have been characterized by techniques such as FAB mass spectrometry, IR, and NMR spectroscopy . These methods provide information on the molecular weight, functional groups, and molecular structure. The presence of the hydroxyphenyl group suggests that Methyl 2-amino-2-(4-hydroxyphenyl)acetate may exhibit properties such as higher polarity and the potential for intermolecular hydrogen bonding, which could affect its solubility and reactivity.
Scientific Research Applications
Synthesis and Characterization of Schiff Base Organotin(IV) Complexes
Organotin(IV) complexes derived from amino acetate functionalized Schiff bases, such as those involving 2-hydroxyphenyl amino derivatives, have been synthesized and characterized. These complexes exhibit significant in vitro cytotoxicity against various human tumor cell lines, highlighting their potential as anticancer drugs. The structural characterization of these complexes provides insights into their polymeric chains and coordination environments, which are critical for understanding their biological activities (Basu Baul et al., 2009).
Hydrogen Bond Studies in Substituted Acetamides
Hydrogen bonding interactions in substituted N-(2-hydroxyphenyl)acetamides have been extensively studied. These studies reveal the importance of intra- and intermolecular hydrogen bonds in determining the properties of compounds, which is crucial for designing drugs and materials with desired characteristics. X-ray crystallography and spectroscopic techniques play a vital role in elucidating these interactions (Romero & Margarita, 2008).
Asymmetric Synthesis of Piperidines
The asymmetric synthesis of 2,3,6-trisubstituted piperidines starting from Baylis–Hillman adducts demonstrates the synthetic utility of methyl 2-amino-2-(4-hydroxyphenyl)acetate derivatives. This process involves a domino reaction that enables the stereoselective formation of biologically relevant piperidines, highlighting the compound's role in developing new synthetic methodologies for complex molecules (Salgado et al., 2019).
Chemoselective Acetylation for Antimalarial Drugs Synthesis
N-(2-Hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs, can be synthesized through the chemoselective monoacetylation of 2-aminophenol. This process, catalyzed by immobilized lipase, underscores the importance of enzymatic methods in achieving selective acetylation, pivotal for the efficient synthesis of pharmaceutical intermediates (Magadum & Yadav, 2018).
Antioxidant and Xanthine Oxidase Inhibitory Studies
Transition metal complexes of novel amino acid-bearing Schiff base ligands, derived from derivatives of methyl 2-amino-2-(4-hydroxyphenyl)acetate, have been synthesized and characterized. These compounds have been evaluated for their antioxidant properties and selective inhibitory activity against xanthine oxidase, an enzyme involved in oxidative stress-related diseases. Such studies highlight the potential of these complexes in developing therapeutic agents for treating diseases associated with oxidative stress (Ikram et al., 2015).
Safety and Hazards
properties
IUPAC Name |
methyl 2-amino-2-(4-hydroxyphenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-13-9(12)8(10)6-2-4-7(11)5-3-6/h2-5,8,11H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBDOFWNZVHVGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00958815 | |
Record name | Methyl amino(4-hydroxyphenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00958815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
43189-12-4, 37763-23-8 | |
Record name | Methyl α-amino-4-hydroxybenzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=43189-12-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl amino(4-hydroxyphenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00958815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl (R)-amino(4-hydroxyphenyl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.762 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | methyl 2-amino-2-(4-hydroxyphenyl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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